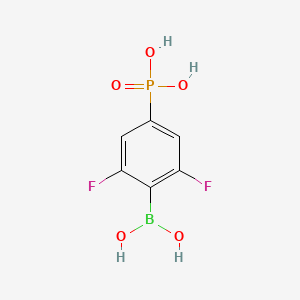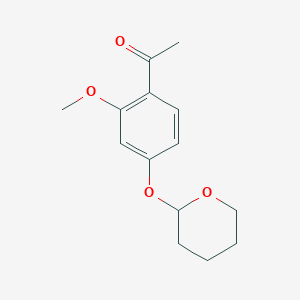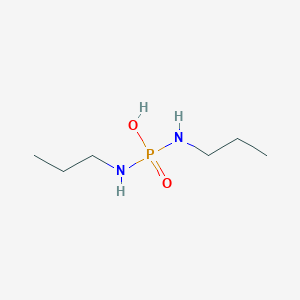
N-(1H-Imidazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-Imidazol-2-yl)acrylamide: is a compound that features an imidazole ring attached to an acrylamide group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules Acrylamide, on the other hand, is a simple amide derived from acrylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazol-2-yl)acrylamide typically involves the reaction of imidazole derivatives with acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Imidazole Derivative + Acryloyl Chloride → this compound + HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-Imidazol-2-yl)acrylamide can undergo various types of chemical reactions, including:
- Oxidation : The imidazole ring can be oxidized to form imidazolone derivatives.
- Reduction : The acrylamide group can be reduced to form the corresponding amine.
- Substitution : The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
- Oxidation : Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
- Substitution : Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
- Oxidation : Imidazolone derivatives.
- Reduction : Amino derivatives.
- Substitution : Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(1H-Imidazol-2-yl)acrylamide has a wide range of applications in scientific research:
- Chemistry : It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
- Biology : The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
- Medicine : It has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
- Industry : this compound can be used in the production of polymers and as a precursor for various specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(1H-Imidazol-2-yl)acrylamide depends on its specific application. In biological systems, the imidazole ring can interact with metal ions and enzymes, influencing their activity. The acrylamide group can form covalent bonds with nucleophiles, such as thiol groups in proteins, leading to the inhibition of enzyme activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
N-(1H-Imidazol-2-yl)acrylamide can be compared with other imidazole derivatives and acrylamide compounds:
- Imidazole Derivatives : Compounds such as histidine and benzimidazole share the imidazole ring structure but differ in their functional groups and biological activities.
- Acrylamide Compounds : Acrylamide itself and its derivatives, such as N,N-dimethylacrylamide, have different reactivity and applications compared to this compound.
The uniqueness of this compound lies in the combination of the imidazole and acrylamide functionalities, which endows it with a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C6H7N3O |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
N-(1H-imidazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C6H7N3O/c1-2-5(10)9-6-7-3-4-8-6/h2-4H,1H2,(H2,7,8,9,10) |
Clé InChI |
AIXSISNMLKQVIM-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NC1=NC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate](/img/structure/B11763392.png)
![7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11763402.png)
![[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid](/img/structure/B11763406.png)
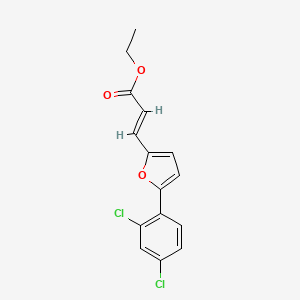
![4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763412.png)
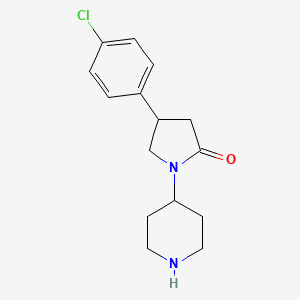
![tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11763463.png)

![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11763480.png)
![4-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11763483.png)
